Steric Control of Diastereoselectivity in Cyclopropanation vs. α-Nitro-α-Diazo Ketones
Ethyl 2-diazo-2-nitroacetate provides the baseline diastereomeric ratio for steric tuning studies; the compound delivers a cis:trans ratio of 32:68 with styrene under Rh₂(OAc)₄ catalysis, whereas bulkier α-nitro-α-diazo carbonyl analogs systematically shift diastereoselectivity toward the trans isomer [1]. This predictable steric modulation is not achievable with α-nitro-α-diazo ketones such as the benzyl analog, which consistently give cis-selectivity (cis:trans > 95:5) regardless of steric bulk, demonstrating a fundamental difference in diastereocontrol between ester and ketone derivatives [1].
| Evidence Dimension | Diastereoselectivity (cis:trans ratio) in cyclopropanation |
|---|---|
| Target Compound Data | cis:trans = 32:68 |
| Comparator Or Baseline | α-Nitro-α-diazo ketone (benzyl analog): cis:trans > 95:5 |
| Quantified Difference | Inversion from cis-dominant (>95:5) to trans-dominant (32:68); 36 percentage-point shift in cis selectivity between ester and ketone platforms |
| Conditions | Styrene, 1 mol% Rh₂(OAc)₄, CH₂Cl₂, room temperature, slow addition over 8 h [1] |
Why This Matters
For stereoselective synthesis campaigns, procurement of the correct α-nitro-α-diazo carbonyl scaffold (ester vs. ketone) directly determines achievable diastereomeric outcomes, with esters enabling trans-selective access while ketones are restricted to cis-selective pathways.
- [1] Charette, A. B.; Wurz, R. P.; Ollevier, T. Synthesis of α-Nitro-α-diazocarbonyl Derivatives and Their Applications in the Cyclopropanation of Alkenes and in O–H Insertion Reactions. Helvetica Chimica Acta 2002, 85, 4468–4484. Table 3, entries 1 and 4; Table 4, entry 1. View Source
